molecular formula C11H15NO2 B13312477 Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate CAS No. 154369-13-8

Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate

Cat. No.: B13312477
CAS No.: 154369-13-8
M. Wt: 193.24 g/mol
InChI Key: LSUSGUHMNIVQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a propanoate group, which is a derivative of propanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate can be synthesized through the esterification of 2-(2,6-dimethylpyridin-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and allow for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation.

Major Products Formed

    Hydrolysis: 2-(2,6-dimethylpyridin-4-yl)propanoic acid and methanol.

    Reduction: 2-(2,6-dimethylpyridin-4-yl)propanol.

    Substitution: Various substituted pyridine derivatives depending on the specific reaction conditions.

Scientific Research Applications

Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of methyl 2-(2,6-dimethylpyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, the ester may undergo hydrolysis to release the active carboxylic acid, which can then interact with its target. The pyridine ring may also participate in binding interactions with proteins or nucleic acids, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-pyridyl)propanoate: Similar structure but lacks the methyl groups on the pyridine ring.

    Ethyl 2-(2,6-dimethylpyridin-4-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(2,6-dimethylphenyl)propanoate: Similar structure but with a phenyl ring instead of a pyridine ring.

Uniqueness

Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate is unique due to the presence of the 2,6-dimethylpyridine ring, which can influence its chemical reactivity and biological activity. The methyl groups on the pyridine ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

154369-13-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-(2,6-dimethylpyridin-4-yl)propanoate

InChI

InChI=1S/C11H15NO2/c1-7-5-10(6-8(2)12-7)9(3)11(13)14-4/h5-6,9H,1-4H3

InChI Key

LSUSGUHMNIVQQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C(C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.